(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Overview
Description
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with a difluorophenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Difluorophenoxy Group: This step can be achieved through nucleophilic aromatic substitution reactions where a difluorophenol derivative reacts with a suitable cyclobutane precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluorophenoxy group.
Substitution: The difluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate), and Jones reagent.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives without the hydroxyl group.
Substitution: Formation of cyclobutane derivatives with different substituents replacing the difluorophenoxy group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structure.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenoxy group could enhance binding affinity and specificity, while the cyclobutane ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(2,4-dichlorophenoxy)cyclobutan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol: Similar structure but with methyl groups instead of fluorine.
(1R,2R)-2-(2,4-difluorophenoxy)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol is unique due to the presence of the difluorophenoxy group, which can impart distinct electronic and steric properties. The cyclobutane ring also provides a unique structural framework that can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-6-1-3-9(7(12)5-6)14-10-4-2-8(10)13/h1,3,5,8,10,13H,2,4H2/t8-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULZTBBXCPFLDO-PSASIEDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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